![molecular formula C17H23N5OS B5845826 2-(4-benzylpiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5845826.png)
2-(4-benzylpiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-benzylpiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thiadiazole Formation: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.
Acetamide Formation: Finally, the benzylpiperazine and thiadiazole intermediates are coupled through an acylation reaction to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the thiadiazole ring may produce dihydrothiadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine and thiadiazole derivatives.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring may modulate enzyme activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.
2-(4-benzylpiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(4-benzylpiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-2-16-19-20-17(24-16)18-15(23)13-22-10-8-21(9-11-22)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLEAISXVYNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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